molecular formula C14H16O4 B13095671 Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B13095671
M. Wt: 248.27 g/mol
InChI Key: YVJRGTPYSGZBSD-UHFFFAOYSA-N
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Description

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is a chemical compound known for its unique structure and reactivity It features a cyclopropane ring substituted with two ester groups and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method includes the hydrolysis of the racemic diester to form 2-(p-tolyl)cyclopropane-1,1-dicarboxylic acid. This intermediate is then converted to its (S)-1-phenylethylamine salt, followed by recrystallization to obtain the optically pure donor-acceptor cyclopropane . The final step involves alkylation using methyl iodide and potassium carbonate in dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate in cycloaddition reactions involves the activation of the cyclopropane ring by a Lewis acid. This activation leads to the formation of a zwitterionic intermediate, which then undergoes nucleophilic attack by the nitrile to form the final product . The reaction proceeds with either retention or inversion of configuration, depending on the specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the p-tolyl group, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)11-8-14(11,12(15)17-2)13(16)18-3/h4-7,11H,8H2,1-3H3

InChI Key

YVJRGTPYSGZBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(C(=O)OC)C(=O)OC

Origin of Product

United States

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